2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE
Overview
Description
2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE is a complex organic compound that features a unique combination of adamantyl, benzoxazole, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE typically involves multiple steps. One common method includes the formation of the benzoxazole ring followed by the introduction of the adamantyl group. The final step involves the attachment of the fluorophenyl ethanone moiety. Reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-chlorophenyl)ethanone
- 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-bromophenyl)ethanone
- 2-{[5-(1-adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-methylphenyl)ethanone
Uniqueness
What sets 2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE apart from similar compounds is its unique combination of functional groups. The presence of the fluorophenyl group, in particular, can enhance its biological activity and stability. Additionally, the adamantyl group contributes to its rigidity and resistance to metabolic degradation .
Properties
IUPAC Name |
2-[[5-(1-adamantyl)-1,3-benzoxazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO2S/c26-20-4-1-18(2-5-20)22(28)14-30-24-27-21-10-19(3-6-23(21)29-24)25-11-15-7-16(12-25)9-17(8-15)13-25/h1-6,10,15-17H,7-9,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHKYWIKVRGJRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=N5)SCC(=O)C6=CC=C(C=C6)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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